molecular formula C17H13NO4 B2805786 N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide CAS No. 33259-02-8

N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide

Cat. No.: B2805786
CAS No.: 33259-02-8
M. Wt: 295.294
InChI Key: SFIBREOWPFALHL-UHFFFAOYSA-N
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Description

N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound is characterized by the presence of a methoxy group at the 7th position and a benzenecarboxamide moiety at the 3rd position of the coumarin ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include heating the mixture under reflux and using appropriate solvents such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The methoxy group and the benzenecarboxamide moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups replacing the methoxy or benzenecarboxamide moieties.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide include other coumarin derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methoxy group and the benzenecarboxamide moiety enhances its potential as a therapeutic agent and a versatile building block for further chemical modifications .

Properties

IUPAC Name

N-(7-methoxy-2-oxochromen-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-21-13-8-7-12-9-14(17(20)22-15(12)10-13)18-16(19)11-5-3-2-4-6-11/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIBREOWPFALHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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